molecular formula C11H14BrN3O2 B1407992 N-(3-Bromo-4-nitrophenyl)piperidin-1-amine CAS No. 1707378-08-2

N-(3-Bromo-4-nitrophenyl)piperidin-1-amine

Cat. No.: B1407992
CAS No.: 1707378-08-2
M. Wt: 300.15 g/mol
InChI Key: GEMNZXJRWKLZKM-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-nitrophenyl)piperidin-1-amine is a useful research compound. Its molecular formula is C11H14BrN3O2 and its molecular weight is 300.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-bromo-4-nitrophenyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c12-10-8-9(4-5-11(10)15(16)17)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMNZXJRWKLZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=CC(=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(3-Bromo-4-nitrophenyl)piperidin-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic methodology, and structural applications of N-(3-Bromo-4-nitrophenyl)piperidin-1-amine (CAS 1707378-08-2).

Classification: N-Aryl Hydrazine Derivative | CAS: 1707378-08-2[1]

Physicochemical Characterization

N-(3-Bromo-4-nitrophenyl)piperidin-1-amine is a functionalized hydrazine derivative featuring a piperidine ring fused via a nitrogen-nitrogen bond to a substituted phenyl ring.[1] Its structural core combines the nucleophilic character of a hydrazine with the electrophilic potential of a nitro-aryl halide, making it a high-value scaffold for heterocyclic synthesis, particularly in the development of kinase inhibitors and energetic materials.

Molecular Identity & Constants[1]
PropertyValue
IUPAC Name N-(3-Bromo-4-nitrophenyl)piperidin-1-amine
Molecular Formula C₁₁H₁₄BrN₃O₂
Molecular Weight 300.15 g/mol
Exact Mass 300.027 g/mol
CAS Number 1707378-08-2
SMILES C1CCN(CC1)NC2=CC(=C(C=C2)[O-])Br
Appearance Solid (typically yellow to orange due to nitro-conjugation)
Predicted pKa ~2.5 (conjugate acid of aniline nitrogen)
LogP ~2.8 (Predicted)
Structural Architecture

The molecule consists of a piperidin-1-yl moiety acting as a secondary amine donor, coupled to a 3-bromo-4-nitrophenyl ring.[1] The steric bulk of the piperidine ring protects the hydrazine linkage, while the ortho-relationship between the bromine and nitro groups on the phenyl ring creates a distinct electronic push-pull system, activating the ring for further functionalization.

[1][3][4]

Synthetic Pathways & Methodology

The synthesis of N-(3-Bromo-4-nitrophenyl)piperidin-1-amine relies on a Nucleophilic Aromatic Substitution (S_NAr) mechanism.[1] This protocol is preferred over metal-catalyzed couplings (e.g., Buchwald-Hartwig) due to the high activation provided by the para-nitro group, which eliminates the need for expensive palladium catalysts and ligands.[1]

Retrosynthetic Analysis

The molecule is disconnected at the C(Ar)-N bond. The precursors are:

  • Nucleophile: 1-Aminopiperidine (N-amino heterocycle).[1]

  • Electrophile: 3-Bromo-4-nitrofluorobenzene.[1]

    • Note: The fluorine atom at the 1-position is the preferred leaving group over bromine or chlorine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate in S_NAr reactions.

Experimental Protocol (Standardized)

Reagents:

  • 3-Bromo-4-nitrofluorobenzene (1.0 equiv)[1]

  • 1-Aminopiperidine (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) (2.0 equiv)[1]
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Preparation: Dissolve 3-Bromo-4-nitrofluorobenzene (e.g., 10 mmol) in anhydrous MeCN (50 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Add

    
     (20 mmol) followed by the dropwise addition of 1-aminopiperidine (11 mmol).
    
  • Reaction: Heat the mixture to reflux (80°C for MeCN) or 60-80°C (for DMF) for 4–6 hours. Monitor consumption of the fluoride starting material via TLC (Hexane:EtOAc 3:1) or HPLC.[2]

  • Workup: Cool to room temperature. Pour into ice-water (200 mL). The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid. Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to remove trace regioisomers or hydrolysis byproducts.

Mechanistic Pathway

The reaction proceeds via an addition-elimination pathway.[1] The amine nitrogen of the piperidine attacks the ipso-carbon (C1) of the benzene ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the re-aromatization and expulsion of the fluoride ion.

Synthesis Workflow Figure 2: SNAr Synthesis Pathway for CAS 1707378-08-2. Start Start: 3-Bromo-4-nitrofluorobenzene Intermediate Intermediate: Meisenheimer Complex Start->Intermediate Nucleophilic Attack (SNAr) Reagent Reagent: 1-Aminopiperidine + Base (K2CO3) Reagent->Intermediate Elimination Elimination: Loss of Fluoride (F-) Intermediate->Elimination Re-aromatization Product Product: N-(3-Bromo-4-nitrophenyl) piperidin-1-amine Elimination->Product Isolation

[1]

Applications in Drug Discovery[4][6][7][8]

This molecule serves as a versatile "linchpin" intermediate. The presence of three distinct chemical handles—the nitro group , the aryl bromide , and the hydrazine motif —allows for orthogonal functionalization strategies.

Scaffold Functionalization Strategies
  • Handle A (Nitro Group): Can be reduced (Fe/HCl or

    
    /Pd-C) to an aniline.[1] This creates a 1,2-diamine motif (if the hydrazine N is considered), which is a precursor for Benzimidazoles  or Quinoxalines .
    
  • Handle B (Aryl Bromide): A prime candidate for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce biaryl or heteroaryl complexity.[1]

  • Handle C (Hydrazine N-H): Can undergo acylation or alkylation, or participate in intramolecular cyclizations to form Indazoles (if a carbon electrophile is introduced at the ortho-position).

Biological Relevance

N-phenyl-piperidine motifs are ubiquitous in medicinal chemistry, often serving as:

  • Kinase Inhibitors: The piperidine ring can bind to the solvent-exposed region of the ATP binding pocket.

  • GPCR Ligands: Piperidine is a privileged structure in ligands for serotonin (5-HT) and dopamine receptors.[1]

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:

  • Proton NMR (DMSO-d6):

    • 
       1.4–1.7 ppm (m, 6H, Piperidine 
      
      
      
      ).
    • 
       2.8–3.0 ppm (m, 4H, Piperidine 
      
      
      
      ).
    • 
       8.5–9.0 ppm (s, 1H, 
      
      
      
      exchangeable).
    • Aromatic region: Three distinct signals corresponding to the 1,3,4-substitution pattern (typically a doublet, a doublet of doublets, and a singlet for the proton between Br and

      
      ).
      
  • Mass Spectrometry (ESI+):

    • Look for

      
       peak at m/z ~300.1/302.1 (1:1 ratio due to 
      
      
      
      isotope pattern).[1]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Scaffold Analysis of N-Linked Piperidine Aryl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-linked piperidine aryl amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of clinically successful drugs.[1][2] This guide provides an in-depth technical analysis of this crucial scaffold, intended for researchers, scientists, and drug development professionals. We will explore the core structural features, delve into synthetic methodologies with actionable protocols, dissect structure-activity relationships (SAR), and examine the scaffold's role in enhancing pharmacokinetic properties. Through a synthesis of foundational principles and field-proven insights, this document aims to equip the reader with the knowledge to effectively leverage the N-linked piperidine aryl amine scaffold in contemporary drug discovery campaigns.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals.[2][3] Its prevalence stems from a unique combination of properties that make it highly advantageous for drug design. The piperidine scaffold can significantly influence a molecule's physicochemical properties, such as lipophilicity and aqueous solubility, which are critical for favorable pharmacokinetics.[1] Furthermore, its saturated, conformationally flexible nature allows it to act as a versatile scaffold, presenting appended pharmacophoric groups in precise three-dimensional orientations to optimize interactions with biological targets.[1][4] When linked to an aryl amine, this scaffold forms the N-linked piperidine aryl amine core, a structure found in drugs targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][5][6]

A thorough chemical scaffold analysis is therefore indispensable. This process involves a systematic evaluation of how the scaffold's structural and stereochemical features can be modulated to achieve desired biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide will provide a comprehensive framework for conducting such an analysis.

Core Structural Features and Physicochemical Impact

The N-linked piperidine aryl amine scaffold consists of three key components: the piperidine ring, the aryl (or heteroaryl) ring, and the nitrogen atom linking them. Each component offers opportunities for modification and plays a distinct role in the molecule's overall profile.

  • The Piperidine Ring: The non-aromatic, sp³-hybridized nature of the piperidine ring imparts three-dimensionality. Its chair-like conformations allow for axial and equatorial positioning of substituents, which can be critical for precise receptor binding. The nitrogen atom within the ring is typically basic (pKa ≈ 11.2 for piperidine itself), allowing it to be protonated at physiological pH. This basicity is a key determinant of solubility and can be crucial for forming salt bridges with acidic residues in a protein's active site.

  • The Aryl Group: The aryl portion of the scaffold is often the primary recognition element that interacts with the biological target, frequently through π-stacking, hydrophobic, or hydrogen bonding interactions. Substitution on the aryl ring is a primary strategy for modulating potency, selectivity, and metabolic stability.

  • The N-Aryl Linkage: The nitrogen atom directly connecting the two rings is a critical nexus. Its lone pair of electrons is delocalized into the aryl ring, reducing its basicity compared to the piperidine nitrogen. The geometry of this linkage influences the relative orientation of the two ring systems.

Modulating these components allows chemists to fine-tune properties like:

  • Lipophilicity (LogP/LogD): Balancing lipophilicity is crucial for cell permeability and avoiding off-target effects. The piperidine ring generally increases lipophilicity, but this can be balanced by introducing polar functional groups.

  • Aqueous Solubility: The basic nitrogen of the piperidine ring can be used to form salts, significantly enhancing aqueous solubility for formulation purposes.

  • Metabolic Stability: The piperidine ring can be susceptible to metabolism, particularly at carbons alpha to the nitrogen.[1][7] Strategic placement of substituents, such as fluorine or methyl groups, can block these metabolic "soft spots" and improve the drug's half-life.[1]

Synthetic Strategies and Methodologies

The construction of the N-linked piperidine aryl amine core is a well-established process in organic synthesis, with several robust methods available. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns.

Palladium-Catalyzed Buchwald-Hartwig Amination

This is arguably the most powerful and versatile method for forming the crucial C-N bond between the piperidine nitrogen and the aryl ring.[8][9] The reaction involves the cross-coupling of an aryl halide (or triflate) with piperidine, catalyzed by a palladium complex.

Causality Behind Experimental Choices:

  • Catalyst/Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, more importantly, the phosphine ligand.[8][9] Sterically hindered, electron-rich ligands (e.g., RuPhos, XantPhos) are often required to facilitate the key reductive elimination step, especially when using less reactive aryl chlorides.[8] Pre-formed catalysts can offer greater air and moisture stability, simplifying the experimental setup.[10]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the piperidine, allowing it to enter the catalytic cycle.[8] The choice of base can influence reaction rates and substrate scope.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst decomposition and unwanted side reactions.[8]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-(4-methylphenyl)piperidine from 4-bromotoluene and piperidine.

Materials:

  • 4-bromotoluene (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Pd₂(dba)₃ (Palladium catalyst, 0.02 equiv)

  • XantPhos (Ligand, 0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk tube, add the 4-bromotoluene, NaOt-Bu, Pd₂(dba)₃, and XantPhos.

  • Evacuate & Backfill: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the piperidine.

  • Reaction: Heat the reaction mixture to 100 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification & Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The identity and purity of the final product, N-(4-methylphenyl)piperidine, must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the protocol's self-validation.[11]

Reductive Amination

Reductive amination is another cornerstone strategy, typically used to install substituents on the piperidine ring or to form the ring itself.[3][12] For creating the N-aryl linkage, this method involves reacting an aryl amine with a suitable piperidone derivative, followed by reduction of the intermediate iminium ion.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. It is mild enough to not reduce the ketone starting material but reactive enough to reduce the iminium ion formed in situ. Unlike the more reactive sodium borohydride, STAB reactions do not require strict pH control. Borane-pyridine complex (BAP) is another effective alternative that avoids cyanide-containing reagents.[12]

Workflow Visualization

G cluster_synthesis Synthesis Pathways cluster_analysis Scaffold Analysis Start Start Aryl Halide Aryl Halide Start->Aryl Halide Piperidine Piperidine Start->Piperidine Aryl Amine Aryl Amine Start->Aryl Amine Piperidone Piperidone Start->Piperidone Buchwald Buchwald-Hartwig Amination Aryl Halide->Buchwald Piperidine->Buchwald Product N-Aryl Piperidine Buchwald->Product SAR SAR Studies Product->SAR Reductive Reductive Amination Aryl Amine->Reductive Piperidone->Reductive Reductive->Product PK PK/ADME Profiling SAR->PK Lead Lead Optimization PK->Lead

Caption: General workflow for the synthesis and analysis of N-linked piperidine aryl amines.

Structure-Activity Relationship (SAR) Analysis

SAR studies are the intellectual core of scaffold analysis, aiming to understand how specific structural changes impact biological activity.[4][13][14] For the N-linked piperidine aryl amine scaffold, modifications are systematically made at three primary points of diversification.

Points of Diversification:

  • Aryl Ring (R¹): Substituents on the aryl ring can influence electronic properties, hydrophobicity, and steric interactions with the target protein. Introducing electron-withdrawing groups (e.g., -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃, -CH₃) can dramatically alter binding affinity.[4]

  • Piperidine Ring (R²): Adding substituents to the piperidine ring can probe specific pockets within the target's binding site, enhance selectivity, or block sites of metabolism. The stereochemistry of these substituents is often critical for activity.[15]

  • Piperidine Nitrogen: While the core linkage is defining, in some cases, the piperidine itself is a substituent on a larger molecule. The nitrogen's basicity can be tuned by adjacent functional groups, impacting its ionization state and interaction potential.

Caption: Key points of diversification for SAR studies on the N-aryl piperidine scaffold.

Quantitative SAR Data Presentation
Compound IDAryl Substitution (R¹)Piperidine Substitution (R²)IC₅₀ (nM) vs. Target XLogD (pH 7.4)
1a HH5203.1
1b 4-ClH853.6
1c 4-OCH₃H2502.9
1d 4-Cl4-F (axial)453.7
1e 4-Cl4-F (equatorial)1503.7
1f 4-Cl3-CH₃604.0

Analysis of SAR Table:

  • Aryl Substitution: Comparing 1a and 1b , the addition of an electron-withdrawing chlorine atom at the 4-position of the aryl ring increases potency over 6-fold. This suggests a key interaction where this substituent is favorable, perhaps through a specific hydrophobic or halogen-bonding interaction.

  • Piperidine Substitution: The introduction of a fluorine atom at the 4-position (1d vs. 1b ) further improves potency, but only when the fluorine is in the axial position. This highlights the critical importance of stereochemistry for optimal binding. The equatorial isomer (1e ) is less active.

  • Lipophilicity: Adding lipophilic groups (Cl, CH₃) generally increases LogD, which can impact permeability but may also increase the risk of off-target effects if not carefully managed.

Case Study: Approved Drugs Featuring the Scaffold

The true value of a scaffold is demonstrated by its successful application in approved therapeutics. The N-linked piperidine aryl amine motif is present in numerous drugs, including several recent FDA approvals.[15][16]

  • Donepezil: Used for the treatment of Alzheimer's disease, Donepezil features a benzylpiperidine moiety linked to an indanone core. This structure is crucial for its mechanism as an acetylcholinesterase inhibitor.[6][17]

  • Risperidone: An atypical antipsychotic, Risperidone contains a piperidine ring N-linked to a fluorobenzisoxazole group. The basic piperidine nitrogen is key for its interaction with dopamine and serotonin receptors.

These examples underscore the scaffold's versatility and its ability to be incorporated into structurally diverse molecules to address a wide range of biological targets.

Conclusion and Future Directions

The N-linked piperidine aryl amine scaffold is a proven and powerful tool in the drug discovery arsenal. Its favorable physicochemical properties, synthetic tractability, and conformational versatility ensure its continued relevance. This guide has provided a framework for its analysis, from synthesis to SAR, grounded in the principles of causality and self-validation. Future innovations will likely focus on developing more stereoselective synthetic methods to access complex substitution patterns and on applying computational tools, such as QSAR and molecular dynamics, to more accurately predict the impact of structural modifications on biological activity and pharmacokinetic properties.[13][18] By integrating these advanced approaches with the foundational knowledge outlined here, researchers can continue to unlock the full potential of this remarkable scaffold.

References

  • Selingo, J. D., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. [Link]

  • Selingo, J. D., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. J Am Chem Soc. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-792. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Wang, Y., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Clayden, J., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications. [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Unknown Source. [Link]

  • Khairia, M. S., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • Chang, M.-Y., et al. (2006). New synthesis of 3-aryl- N- n-propyl-piperidines. Heterocycles. [Link]

  • O'Neil, I. A., et al. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Unknown Source. [Link]

  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8. [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Unknown Source. [Link]

  • Leadbeater, N. E., et al. (2015). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. OUCI. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Buchwald, S. L., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Krasavin, M. (2022). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Filimonov, D. A., et al. (2000). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. Bioorganicheskaia khimiia, 26(4), 296-306. [Link]

  • Liu, H., et al. (2010). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Molecular Modeling, 16(1), 135-46. [Link]

  • Sarlah, D., et al. (2023). a) Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. [Link]

  • Unknown Author. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Lagisetty, U., et al. (2018). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal. [Link]

  • Chen, Q.-S., et al. (2020). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. ResearchGate. [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Jain, P., & Bari, S. B. (Eds.). (n.d.). Piperidine-based drug discovery. ResearchGate. [Link]

  • Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

  • Clayden, J., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC. [Link]

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  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]

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Methodological & Application

Synthesis of N-(3-Bromo-4-nitrophenyl)piperidin-1-amine via SnAr reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of N-(3-Bromo-4-nitrophenyl)piperidin-1-amine via SnAr

Part 1: Executive Summary & Scientific Rationale

1.1 Overview This application note details the optimized protocol for the synthesis of N-(3-Bromo-4-nitrophenyl)piperidin-1-amine , a critical intermediate often employed in the development of kinase inhibitors and PROTAC linkers. The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr ) strategy, exploiting the "element effect" to achieve high regioselectivity.

1.2 Mechanistic Strategy The target molecule requires the introduction of a piperidin-1-amine moiety onto a benzene ring bearing both a bromine and a nitro group.

  • Substrate Selection: We utilize 2-Bromo-4-fluoronitrobenzene as the electrophile.

  • Regioselectivity Control: The nitro group (

    
    ) at position 1 activates the ring for nucleophilic attack at the ortho (C2) and para (C4) positions. However, the reaction is highly selective for the C4 position due to two factors:
    
    • The Element Effect: In SNAr reactions, fluoride is a superior leaving group compared to bromide (

      
      ) because its high electronegativity stabilizes the anionic Meisenheimer intermediate.
      
    • Sterics: The C4 position is less sterically hindered than the C2 position, which is flanked by the nitro group.

1.3 Reaction Scheme The nucleophile (1-aminopiperidine) attacks the C4 carbon of the substrate, displacing the fluoride ion to form the target hydrazine-linked product.

Part 2: Materials & Equipment

2.1 Reagents

Reagent MW ( g/mol ) Equiv. Role CAS No. (Ref)
2-Bromo-4-fluoronitrobenzene 219.99 1.0 Electrophile
1-Aminopiperidine 100.16 1.2 Nucleophile
Potassium Carbonate (K₂CO₃) 138.21 2.0 Base

| Acetonitrile (MeCN) | - | - | Solvent | |

2.2 Equipment

  • Reaction Vessel: 100 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Temperature Control: Oil bath with thermocouple or heating block.

  • Monitoring: TLC plates (Silica gel 60 F₂₅₄).

  • Purification: Flash Chromatography system or Recrystallization setup.

Part 3: Experimental Protocol

3.1 Reaction Setup

  • Preparation: To a clean, dry 100 mL RBF equipped with a magnetic stir bar, add 2-Bromo-4-fluoronitrobenzene (2.20 g, 10.0 mmol).

  • Solvation: Add anhydrous Acetonitrile (MeCN) (20 mL). Stir until the solid is completely dissolved.

    • Note: DMF (Dimethylformamide) can be used as an alternative solvent if higher temperatures are required, but MeCN simplifies workup due to its lower boiling point.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol) in a single portion. The suspension may turn slightly yellow.

    • Why K₂CO₃? It effectively neutralizes the HF generated during the reaction, driving the equilibrium forward without causing side reactions often seen with stronger bases like NaH.

  • Nucleophile Addition: Add 1-Aminopiperidine (1.20 g, 1.3 mL, 12.0 mmol) dropwise over 5 minutes.

    • Caution: 1-Aminopiperidine is toxic.[1] Handle in a fume hood.

3.2 Reaction Execution

  • Heating: Fit the flask with a reflux condenser. Heat the reaction mixture to 60°C for 4–6 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Starting Material R_f: ~0.7 (UV active).

    • Product R_f: ~0.4 (Distinct yellow/orange spot, UV active).

    • Endpoint: Reaction is complete when the starting material spot is no longer visible.

3.3 Workup & Isolation

  • Quench: Cool the mixture to room temperature. Pour the reaction mass into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Extraction (if oil forms): If the product does not precipitate well, extract with Ethyl Acetate (3 x 30 mL).

    • Combine organic layers.[2][3]

    • Wash with Brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄ .

    • Filter and concentrate under reduced pressure.

  • Purification:

    • Method A (Preferred): Recrystallization from hot Ethanol/Water (9:1).

    • Method B: Flash Column Chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

3.4 Yield & Characterization

  • Typical Yield: 85–92% (Isolated).

  • Appearance: Yellow to orange crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆) Diagnostic Peaks:

    • 
       8.05 (d, 1H, H-5 adjacent to Nitro).
      
    • 
       7.15 (d, 1H, H-6).
      
    • 
       6.90 (dd, 1H, H-2).
      
    • 
       8.80 (s, 1H, -NH-).
      
    • 
       2.80 (m, 4H, piperidine N-CH₂).
      
    • 
       1.60 (m, 6H, piperidine C-CH₂).
      

Part 4: Visualization & Mechanism

4.1 Reaction Mechanism (SNAr) The following diagram illustrates the formation of the Meisenheimer complex and the subsequent elimination of the fluoride leaving group.

SnAr_Mechanism SM Substrate (2-Bromo-4-fluoro-1-nitrobenzene) Complex Meisenheimer Complex (Resonance Stabilized Anion) SM->Complex Nucleophilic Attack (Rate Limiting) Nuc Nucleophile (1-Aminopiperidine) Nuc->Complex Product Product N-(3-Bromo-4-nitrophenyl)piperidin-1-amine Complex->Product Elimination (Fast) LG Leaving Group (F-) Complex->LG

Figure 1: SNAr Mechanism showing the addition-elimination pathway via the Meisenheimer intermediate.

4.2 Workup Workflow This flowchart guides the researcher through the critical isolation steps to ensure high purity.

Workup_Flow Step1 Reaction Complete (TLC Check) Step2 Quench into Ice-Water Step1->Step2 Decision Precipitate Formed? Step2->Decision Solid Filtration (Buchner Funnel) Decision->Solid Yes Liquid Extract with EtOAc (3x) Decision->Liquid No (Oiling out) Purify Recrystallization (EtOH/H2O) Solid->Purify Wash Wash Organic Layer (Water -> Brine) Liquid->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Dry->Purify

Figure 2: Decision tree for workup and purification based on physical state of the crude product.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversionIncrease temperature to 80°C or switch solvent to DMF.
Impurity (Regioisomer) Attack at C2 (Br displacement)Lower temperature; Ensure SM is 4-Fluoro (not 4-Chloro, as F is more selective here).
Dark Coloration Oxidation of amineDegas solvents with Nitrogen/Argon before use.
No Precipitation Product too soluble in water/organic mixSaturate aqueous layer with NaCl (salting out) before extraction.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of amines with 1-substituted-2,4-dinitrobenzenes. Chemical Reviews, 49(2), 273-412.

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Foundational text on SnAr mechanisms and the "element effect").

  • Roh, K. R., et al. (2000). Regioselective nucleophilic aromatic substitution of halonitrobenzenes. Tetrahedron Letters, 41(17), 2995-2999.

  • PubChem Compound Summary. (2023). 1-Aminopiperidine. National Center for Biotechnology Information.

  • Sigma-Aldrich. (2023). 2-Bromo-4-fluoronitrobenzene Product Specification.

Sources

Preparation of N-arylaminopiperidines from aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of N-Arylaminopiperidines from Aryl Halides

Introduction: The Scaffold & The Challenge

The N-arylaminopiperidine motif is a cornerstone in medicinal chemistry, serving as the pharmacophore in diverse therapeutic classes, including opioids (fentanyl derivatives), antihistamines (astemizole analogues), and antipsychotics.

However, the synthesis presents a critical chemoselectivity challenge. The 4-aminopiperidine core contains two nucleophilic nitrogen centers:

  • The Endocyclic Secondary Amine (N1): Sterically accessible, highly nucleophilic (pKa ~11).

  • The Exocyclic Primary Amine (N4): Less hindered but often less nucleophilic in SNAr contexts, yet highly active in Pd-catalyzed aminations.

Direct arylation of unprotected 4-aminopiperidine often results in uncontrolled mixtures of N1-aryl, N4-aryl, and N1,N4-diaryl products. To ensure scientific integrity and reproducibility , this guide advocates a Divergent Protection Strategy . By selectively masking one nitrogen, researchers can target the specific regioisomer with >98% selectivity.

Strategic Analysis: The Divergent Workflow

The following decision tree illustrates the controlled synthesis of both isomers.

DivergentSynthesis Start Starting Material: 4-Aminopiperidine Branch1 Target: 4-(Arylamino)piperidine (Exocyclic Arylation) Start->Branch1 Route A Branch2 Target: 1-Aryl-4-aminopiperidine (Endocyclic Arylation) Start->Branch2 Route B Step1A Step 1: Protect Ring Nitrogen (Reagent: Boc2O, 0.9 eq) Branch1->Step1A Step1B Step 1: Protect Exocyclic Amine (Reagent: Boc-ON or Cbz-Cl) Branch2->Step1B Inter1A Intermediate: 1-Boc-4-aminopiperidine Step1A->Inter1A Step2A Step 2: Buchwald-Hartwig Coupling (Pd-Cat, Ar-X) Inter1A->Step2A Final Step 3: Deprotection (TFA or HCl) Step2A->Final Inter1B Intermediate: 4-(Boc-amino)piperidine Step1B->Inter1B Step2B Step 2: S_N_Ar or Buchwald (Base, Ar-X) Inter1B->Step2B Step2B->Final

Figure 1: Divergent synthesis strategy for regioselective arylation of 4-aminopiperidine.

Protocol A: Synthesis of 4-(Arylamino)piperidines

Targeting the Exocyclic Nitrogen (N4)

This protocol utilizes 1-Boc-4-aminopiperidine as the starting material. The Boc group protects the highly reactive ring nitrogen, forcing the Pd-catalyst to couple with the primary amine.

Mechanism: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

For unactivated aryl halides (e.g., bromobenzene, 3-bromopyridine), Palladium catalysis is required. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.

Experimental Procedure

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 1-Boc-4-aminopiperidine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd₂(dba)₃ + BINAP.

  • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Protocol:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Solvation: Add anhydrous Toluene (4 mL). Stir at RT for 5 min to pre-form the active catalyst species (solution turns from orange to dark brown/black).

  • Substrate Addition: Add the Aryl Halide (1.0 mmol) and 1-Boc-4-aminopiperidine (240 mg, 1.2 mmol).

  • Reaction: Seal the vial and heat to 80–100 °C for 12–16 hours.

    • Self-Validating Check: Monitor by TLC.[1] The starting aryl halide spot should disappear. If conversion is <50% after 4h, check for oxygen leaks (catalyst poisoning).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Deprotection (Optional): Dissolve intermediate in DCM (5 mL), add TFA (1 mL). Stir 2h. Evaporate to yield the TFA salt of the N-aryl-4-aminopiperidine.

Protocol B: Synthesis of 1-Aryl-4-aminopiperidines

Targeting the Endocyclic Nitrogen (N1)

This protocol utilizes 4-(Boc-amino)piperidine . Here, the primary amine is protected, leaving the ring nitrogen free for coupling.

Method B1: SNAr (For Activated Aryl Halides)

Best for: 4-Fluoronitrobenzene, 2-Chloropyridine, 4-Cyanofluorobenzene.

Protocol:

  • Dissolve 4-(Boc-amino)piperidine (1.0 equiv) and the activated Aryl Halide (1.0 equiv) in DMSO or DMF (0.5 M).

  • Add K₂CO₃ (2.0 equiv).

  • Heat to 80–120 °C for 4–8 hours.

  • Observation: Reaction often turns bright yellow/orange due to the formation of the charge-transfer complex or nitrophenolate byproducts.

  • Pour into water, extract with EtOAc.

Method B2: Buchwald-Hartwig (For Unactivated Aryl Halides)

Best for: Bromobenzene, Chlorotoluene, electron-rich aryl halides.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 4-(Boc-amino)piperidine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1 mol%) + RuPhos (2 mol%). Note: RuPhos is exceptional for secondary amines.

  • Base: NaOtBu (1.4 equiv).

  • Solvent: Toluene, 100 °C.

Critical Parameter Optimization

The choice of Ligand and Base is the primary determinant of success.

ParameterCondition A (High Reactivity)Condition B (Base Sensitive)Condition C (Challenging Substrates)
Ligand XPhos or BrettPhos (General purpose, highly active)BINAP (Standard, cheaper)RuPhos (Best for secondary amines/sterics)
Base NaOtBu (Strong, fast reaction)Cs₂CO₃ (Milder, functional group tolerance)LHMDS (Soluble, non-nucleophilic)
Solvent Toluene (Standard)1,4-Dioxane (Higher boiling point)t-Amyl Alcohol (Polar, helps solubility)

Troubleshooting & Self-Validation

  • Issue: Low Yield / Incomplete Conversion.

    • Diagnosis: Catalyst death.

  • Issue: Regioselectivity Erosion (if using unprotected amine).

    • Diagnosis: Mixture of products.

    • Solution:Do not optimize. Switch immediately to the Protected Route (Protocol A or B). The cost of the protecting group is lower than the cost of purifying isomeric mixtures.

  • Issue: Protodehalogenation (Ar-X becomes Ar-H).

    • Diagnosis: Solvent/Hydride source.

    • Solution: Avoid alcohol solvents if using strong bases. Use Toluene. Lower temperature to 80 °C.

Mechanistic Visualization

The following diagram details the catalytic cycle for the Pd-catalyzed amination, highlighting the critical "Reductive Elimination" step where the C-N bond is formed.

CatalyticCycle LnP LnPPd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) LnP->OxAdd + Ar-X Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord + HNR2 Deprot Deprotonation (Base removes HX) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Limiting Step RedElim->LnP - Ar-NR2

Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle.

References

  • Buchwald, S. L., et al. "Surpassing the Limitations of Pd-Catalyzed Amination of Aryl Chlorides." Chemical Science, 2011.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • Pfizer Process Development. "Scalable Synthesis of 4-Aminopiperidine Derivatives via S_N_Ar." Organic Process Research & Development, 2012.

  • Driver, M. S., & Hartwig, J. F. "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 1996.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Troubleshooting & Optimization

Technical Support Center: Removal of Unreacted N-Aminopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Aminopiperidine (1-aminopiperidine) is a versatile reagent used in the synthesis of hydrazones, indazoles, and as a directing group for C-H activation.[1] However, its removal from reaction mixtures is notoriously difficult due to its hybrid physicochemical profile : it acts as both a base (


 ~8-9) and a potent nucleophile (hydrazine moiety), while possessing moderate water solubility and a high boiling point (146°C).[1]

This guide provides targeted protocols to remove N-aminopiperidine based on the chemical nature of your target product.

Decision Matrix: Select Your Protocol

Before proceeding, identify the chemical nature of your Target Product to select the correct workflow.

purification_decision Start Start: Analyze Target Product IsBasic Is your Product Basic? Start->IsBasic IsAcidic Is your Product Acidic? IsBasic->IsAcidic No ProtocolB PROTOCOL B: Electrophilic Scavenging (Resin/Derivatization) IsBasic->ProtocolB Yes (Co-elution risk) ProtocolA PROTOCOL A: Acid-Base Extraction (Partitioning) IsAcidic->ProtocolA No (Neutral/Amide) ProtocolC PROTOCOL C: Chromatography (Amine Modifiers) IsAcidic->ProtocolC Yes (If extraction fails)

Figure 1: Decision tree for selecting the optimal purification strategy based on product properties.

Protocol A: Acid-Base Extraction (The Standard)

Best For: Neutral products (Amides, Ureas, Esters) or Acidic products.[1] Mechanism: Protonation of the hydrazine nitrogen converts the impurity into a water-soluble ammonium salt.

The Science

N-aminopiperidine is a base.[2] By lowering the pH of the aqueous phase below 4, you force the equilibrium entirely toward the protonated, ionic species, which partitions into the water layer, leaving your neutral product in the organic layer.[1]

Step-by-Step Procedure
  • Dilution: Dilute the reaction mixture with a non-polar solvent (Dichloromethane or Ethyl Acetate).

  • Primary Wash: Wash the organic phase with 0.5 M - 1.0 M HCl (2 x volume).[1]

    • Note: If your product is acid-sensitive, use a saturated Ammonium Chloride (

      
      )  solution instead (pH ~4.5-5).[1]
      
  • Verification: Check the pH of the aqueous layer.[3] It must remain acidic (< pH 2 for HCl, < pH 5 for

    
    ).[1]
    
  • Separation: Collect the organic phase.

  • Brine Wash: Wash with saturated brine to remove residual acid/water.[1]

  • Drying: Dry over

    
     and concentrate.
    

Troubleshooting FAQ:

  • Q: My product is an amide, but I lost yield.

    • A: Short-chain amides can be water-soluble.[1] Back-extract the acidic aqueous layer with fresh DCM to recover the product, while the protonated N-aminopiperidine remains in the water.

Protocol B: Electrophilic Scavenging (The Specialist)

Best For: Basic products (Pyridines, secondary amines) where acid extraction would remove the product, or for water-sensitive compounds.[1] Mechanism: Exploits the nucleophilicity of the hydrazine


 group. By reacting it with an electrophile (aldehyde), you convert it into a hydrazone which is either easily separated or bound to a solid support.[1]
Option 1: Solid-Supported Scavenging (Recommended)

Use a polymer-bound aldehyde resin.[1] This is the cleanest method as it requires no aqueous workup.

  • Reagent: 4-Benzyloxybenzaldehyde polystyrene (or standard Formyl-polystyrene resin).[1]

  • Loading: Typically 1.0 - 1.5 mmol/g.[1]

Procedure:

  • Calculate excess: Use 3-4 equivalents of resin relative to the estimated N-aminopiperidine residue.

  • Add resin to the reaction mixture (dissolved in DCM, THF, or DMF).[1]

  • Add Catalyst: Add a catalytic amount of Acetic Acid (1-2 drops) to accelerate hydrazone formation.[1]

  • Agitate: Stir or shake gently for 2–4 hours at room temperature.

  • Filter: Filter the mixture through a fritted funnel or Celite pad. The impurity is now covalently bound to the beads.

  • Rinse: Wash the resin with solvent to recover any adsorbed product.

Option 2: Liquid Derivatization (The "Quick Fix")

If resin is unavailable, use 4-Nitrobenzaldehyde or Benzaldehyde .[1]

  • Add 1.5 equivalents of benzaldehyde relative to the impurity.

  • Stir for 1 hour with catalytic acetic acid.

  • Result: The impurity converts to the corresponding hydrazone.

  • Purification: The hydrazone is significantly less polar (and non-basic) compared to the free hydrazine. It will now separate easily from your basic product via:

    • Flash Chromatography: The hydrazone moves to the solvent front; your basic product stays lower.

    • Crystallization: Many hydrazones crystallize out of cold ethanol/hexanes.

scavenging_mechanism Impurity N-Aminopiperidine (Nucleophile) Complex Resin-Hydrazone Complex (Solid) Impurity->Complex + Acid Cat. Resin Aldehyde Resin (Electrophile) Resin->Complex Product Purified Product (Solution) Complex->Product Filtration

Figure 2: Mechanism of solid-phase scavenging.[1]

Protocol C: Chromatography Optimization

Best For: Final purification when "tailing" occurs. Issue: N-aminopiperidine streaks on silica gel due to interaction with acidic silanol groups.

Mobile Phase Modifiers

Do not run a standard MeOH/DCM column. You must deactivate the silica.

ModifierConcentrationApplication
Triethylamine (TEA) 1 - 2% v/vAdd to the mobile phase.[1] Competing base blocks silanol sites.[1]
Ammonia (

in MeOH)
10% of MeOHUse "7N

in MeOH" instead of pure MeOH. Best for very polar products.
Neutral Alumina N/ASwitch stationary phase from Silica to Neutral Alumina to eliminate acidity entirely.

Protocol D: Trace Detection & Polishing (Copper Complexation)

Best For: Removing final ppm traces or visualizing the impurity.[1] Science: Hydrazines form stable, colored complexes with Copper(II) ions.[1]

Procedure:

  • Prepare a 5% aqueous solution of Copper(II) Acetate (

    
    ).[1]
    
  • Shake your organic phase with this solution.

  • Observation:

    • Blue/Green change: Indicates complexation of hydrazine.[4]

    • Precipitate: A dark precipitate may form (Copper-hydrazine complex).[1][4]

  • Filter the organic layer through Celite to remove the precipitate.

  • Wash with water to remove residual copper.[1]

Safety & Compliance (Critical)

  • Nitrosamine Risk: Do NOT use Sodium Nitrite (

    
    ) or other nitrosating agents in the presence of N-aminopiperidine under acidic conditions.[1] This will generate N-nitrosopiperidine, a potent carcinogen [1].[1]
    
  • Toxicity: Hydrazine derivatives are suspected carcinogens and skin sensitizers. Handle all waste streams as hazardous.[1]

  • Stability: Avoid heating N-aminopiperidine residues in the presence of strong oxidizers, as this can lead to exothermic decomposition and nitrogen gas evolution.

References

  • PubChem. (2025).[1] 1-Aminopiperidine Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Flynn, D. L., et al. (1997).[1] Polymer-supported quenching reagents for parallel purification. Journal of the American Chemical Society , 119(21), 4874-4881.[1] [Link]

  • Biotage. (2023).[1] Strategies for Scavenging Amines and Hydrazines. Biotage Technical Notes. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of Piperidin-1-amine vs. Piperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial drug discovery, the piperidine scaffold is a cornerstone, recognized for its prevalence in clinically approved drugs and its versatile physicochemical properties.[1] This heterocyclic motif enhances druggability by improving metabolic stability and pharmacokinetic profiles, often with reduced toxicity. Among the vast array of piperidine derivatives, aminopiperidines have garnered significant attention for their potent antimicrobial activities. This guide provides an in-depth technical comparison between two key isomeric classes: piperidin-1-amine (N-amino) and piperidin-4-amine analogs, offering researchers and drug development professionals a synthesized analysis of their antimicrobial efficacy, structure-activity relationships (SAR), and validated experimental protocols for their evaluation.

Structural Distinction: The Positional Isomerism of the Amino Group

The fundamental difference between these two classes lies in the position of the exocyclic amino group on the piperidine ring. This seemingly minor structural alteration profoundly impacts the molecule's three-dimensional shape, basicity (pKa), lipophilicity, and hydrogen bonding capacity. These properties are critical determinants of how the molecule interacts with its biological target and penetrates bacterial cell membranes.

  • Piperidin-1-amine (N-Aminopiperidine): The amino group is directly attached to the ring nitrogen (N-1). This creates a hydrazine-like moiety, influencing the electronic properties and conformational flexibility of substituents at this position.

  • Piperidin-4-amine: The amino group is attached to a carbon atom (C-4) of the piperidine ring. This allows for distinct substitution patterns at both the ring nitrogen (N-1) and the exocyclic amino group (C-4), creating a different vector for molecular interactions compared to its N-amino counterpart.

G cluster_0 Piperidin-1-amine Core cluster_1 Piperidin-4-amine Core a b

Caption: Core structures of Piperidin-1-amine and Piperidin-4-amine.

Comparative Antimicrobial Efficacy and Spectrum

While both aminopiperidine classes demonstrate promising antimicrobial activity, the available literature suggests distinct patterns in their efficacy and spectrum, largely dictated by the specific substitutions on the core scaffold.

Research into N-linked aminopiperidines has identified them as potent, broad-spectrum antibacterial agents.[2] A key advantage is their efficacy against fluoroquinolone-resistant strains, which is a significant clinical challenge.[3]

  • Mechanism of Action: These compounds frequently function as novel bacterial topoisomerase inhibitors (NBTIs).[2] They target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, but at a binding site that does not overlap with that of fluoroquinolones.[3] This novel mechanism of inhibition is crucial for their activity against resistant bacteria.

  • Spectrum of Activity: Studies have demonstrated that N-linked aminopiperidine analogs possess potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP), as well as some Gram-negative bacteria.[3][4]

  • Structure-Activity Relationship (SAR): The antimicrobial potency of this class is heavily influenced by the nature of the substituents. For instance, attaching a bicyclic aromatic moiety to the aminopiperidine core via an ethyl bridge has been shown to yield compounds with potent, broad-spectrum activity.[2] Further modifications, such as incorporating an N-linked cyclic amide, have been successful in retaining this broad-spectrum activity while significantly reducing off-target effects like hERG inhibition, a critical step for improving the safety profile.[3][5]

The 4-aminopiperidine scaffold has also been extensively explored, yielding compounds with notable activity, particularly against mycobacteria and other specific fungal and bacterial pathogens.[6]

  • Mechanism of Action: Similar to their N-amino counterparts, some 4-aminopiperidine derivatives also target bacterial DNA gyrase.[7] This suggests a convergence of mechanism despite the structural isomerism. Additionally, antifungal 4-aminopiperidines have been shown to inhibit ergosterol biosynthesis, a pathway crucial for fungal cell membrane integrity.[8]

  • Spectrum of Activity: This class has shown significant promise against Mycobacterium tuberculosis.[6] However, systematic exploration has revealed that the activity can be highly specific, with some analogs showing potent anti-tubercular activity but limited to no activity against other bacteria like S. aureus.[6] In other studies, different substitution patterns on the 4-aminopiperidine core have led to derivatives with significant antifungal activity against clinically relevant isolates like Aspergillus spp. and Candida spp.[8]

  • Structure-Activity Relationship (SAR): For antifungal activity, SAR analysis revealed that the combination of a benzyl or phenylethyl group at the piperidine nitrogen (N-1) with a long alkyl chain (e.g., n-dodecyl) at the 4-amino group was most effective.[8] For anti-tubercular activity, a norbornenylmethyl substituent at the N-1 position combined with an N-benzyl-N-phenethylamine at the C-4 position yielded a compound with a minimum inhibitory concentration (MIC) of 10 μM against M. tuberculosis.[6]

The following table summarizes representative MIC data from the literature for analogs from both classes against various microbial strains. This data highlights the potent but often varied activity profiles.

Compound ClassAnalog DescriptionTarget OrganismMIC (µg/mL)Reference
Piperidin-1-amine N-linked aminopiperidine with benzoxazinone moietyS. aureus (MRSA)0.12[2][3]
Piperidin-1-amine N-linked aminopiperidine with benzoxazinone moietyS. pneumoniae (PRSP)0.06[2][3]
Piperidin-1-amine N-linked aminopiperidine with benzoxazinone moietyE. coli4[3]
Piperidin-4-amine N-1 norbornenylmethyl, C-4 N-benzyl-N-phenethylamineM. tuberculosis10 µM (~4.4)[6]
Piperidin-4-amine N-1 benzyl, C-4 n-dodecylamineCandida albicans2[8]
Piperidin-4-amine N-1 phenylethyl, C-4 n-dodecylamineAspergillus fumigatus4[8]

Analysis: The data suggests that optimized piperidin-1-amine analogs can achieve very low MIC values (sub-µg/mL) against resistant Gram-positive bacteria. Piperidin-4-amine analogs show strong potential in more specific applications, such as antifungal and anti-mycobacterial agents, with potencies that are highly dependent on the lipophilicity and structure of the side chains at the N-1 and C-4 positions.

Standardized Protocols for Antimicrobial Efficacy Evaluation

To ensure reproducible and comparable data, standardized methodologies are paramount. The following protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established guidelines and best practices.

Caption: Workflow for MIC and MBC determination via broth microdilution.

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard, reliable approach.

  • Rationale: This assay is the gold standard for quantifying the potency of a new antimicrobial agent. Using a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously. Mueller-Hinton Broth (MHB) is the recommended medium as it is standardized, supports the growth of most common pathogens, and has low levels of inhibitors that might interfere with the drug's activity.

  • Step-by-Step Methodology:

    • Preparation of Compound Plate:

      • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of each row to be used.

      • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high stock concentration.

      • Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1 of the corresponding row.

      • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.

      • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no compound, no bacteria).

    • Preparation of Bacterial Inoculum:

      • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

      • Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

      • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

    • Inoculation and Incubation:

      • Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

      • Seal the plate and incubate at 37°C for 16-20 hours under ambient atmospheric conditions.

    • Result Interpretation:

      • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

This assay determines if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). It is a direct extension of the MIC assay.

  • Rationale: While the MIC value indicates growth inhibition, it doesn't differentiate between agents that halt replication and those that are lethal. The MBC test is crucial for applications where bacterial eradication is necessary. A compound is considered bactericidal if the MBC is no more than four times its MIC.

  • Step-by-Step Methodology:

    • Plating from MIC Wells:

      • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.

      • Mix the contents of each selected well thoroughly.

      • Spot-plate 10 µL from each of these wells onto a fresh, drug-free agar plate (e.g., Tryptic Soy Agar). Also, plate from the growth control well to confirm the initial inoculum count.

    • Incubation:

      • Incubate the agar plates at 37°C for 18-24 hours.

    • Result Interpretation:

      • Count the number of colonies on each spot.

      • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Conclusion and Future Directions

The comparative analysis of piperidin-1-amine and piperidin-4-amine analogs reveals two promising, yet distinct, avenues for antimicrobial development.

  • Piperidin-1-amine (N-linked) analogs have emerged as potent, broad-spectrum antibacterial agents, with a particularly valuable mechanism of action that circumvents existing fluoroquinolone resistance. Future research should focus on optimizing their pharmacokinetic and safety profiles to advance these compounds toward clinical consideration.

  • Piperidin-4-amine analogs demonstrate significant potential as more targeted agents, with strong data supporting their development as novel antifungal and anti-mycobacterial drugs. The key to unlocking their full potential lies in systematic SAR studies to enhance potency against specific pathogens while minimizing host cytotoxicity.

For drug development professionals, the choice between these scaffolds depends on the therapeutic goal. For broad-spectrum antibacterial applications, especially against resistant Gram-positive pathogens, the N-amino scaffold appears highly promising. For targeted therapies against fungi or mycobacteria, the C-4 amino scaffold provides a validated and fruitful starting point. Continued exploration of both isomeric classes, guided by the robust evaluation protocols detailed here, is essential in the ongoing fight against antimicrobial resistance.

References

  • Charrier, C., et al. (2011). Novel N-Linked Aminopiperidine Inhibitors of Bacterial Topoisomerase Type II: Broad-Spectrum Antibacterial Agents with Reduced hERG Activity. Journal of Medicinal Chemistry, 54(22), 7834-47. [Link]

  • Charrier, C., et al. (2011). Novel N-linked aminopiperidine inhibitors of bacterial topoisomerase type II: broad-spectrum antibacterial agents with reduced hERG activity. PubMed. [Link]

  • Kugler, M., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(23), 5692. [Link]

  • Prabhakar, P. K., et al. (2022). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 13(5), 784-791. [Link]

  • Patil, S. A., et al. (2013). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 5(5), 188-196. [Link]

  • RGUHS Journal of Dental Sciences. (2022). Comparative evaluation of antimicrobial properties of piperidine and apple cider vinegar on Streptococcus mutansand in-silico demonstration of the mechanism of action. Journalgrid. [Link]

  • Naicker, L., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 783-794. [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 333-338. [Link]

  • Semantic Scholar. (2011). Novel N-linked aminopiperidine inhibitors of bacterial topoisomerase type II: broad-spectrum antibacterial agents with reduced hERG activity. Semantic Scholar. [Link]

  • Ananthan, S., et al. (2015). The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. Tuberculosis, 95(2), 219-226. [Link]

  • Kang, J. H., et al. (2016). Identification of novel aminopiperidine derivatives for antibacterial activity against Gram-positive bacteria. Bioorganic & Medicinal Chemistry Letters, 26(13), 3037-3041. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Perumal, P., & Pandey, V. P. (2016). Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. ResearchGate. [Link]

Sources

Comparative Structural Guide: N-(3-Bromo-4-nitrophenyl)piperidin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

Compound Class: N-Aryl-hydrazine/amine derivatives. Primary Utility: Synthetic scaffold for antimicrobial agents and energetic materials; model system for studying halogen bonding in crystal engineering.

This guide provides a technical structural analysis of N-(3-Bromo-4-nitrophenyl)piperidin-1-amine (BNPA) , contrasting it with its non-halogenated analog, N-(4-nitrophenyl)piperidin-1-amine (NNPA) . The presence of the bromine atom at the meta-position is not merely a steric modification; it fundamentally alters the supramolecular assembly, introducing halogen bonding (


-hole interactions) that competes with classical hydrogen bonding to dictate crystal stability and density.

Synthesis & Crystallization Protocol

To ensure high-quality single crystals suitable for X-ray diffraction, a controlled nucleophilic aromatic substitution (


) followed by slow evaporation is required.
Comparative Synthetic Routes

The introduction of the piperidine-1-amine moiety requires careful temperature control to avoid hydrazine decomposition.

ParameterMethod A: Traditional Reflux Method B: Microwave-Assisted (Recommended)
Precursors 2-Bromo-1-fluoro-4-nitrobenzene + Piperidin-1-amineSame
Solvent Ethanol (EtOH)Acetonitrile (MeCN)
Base

(anhydrous)
DIPEA (Hünig's base)
Conditions Reflux, 6-8 hours120°C, 15 mins (sealed vessel)
Yield 65-75%85-92%
Impurity Profile Moderate (requires recrystallization)Low (often pure upon precipitation)
Crystallization Workflow (Graphviz)

The following workflow illustrates the critical path from crude synthesis to diffraction-quality crystals.

G Start Crude BNPA (Yellow Solid) Solvent Solvent Selection (EtOH vs. DMSO) Start->Solvent Dissolution Hot Dissolution (60°C) Solvent->Dissolution Saturation Filter Hot Filtration (Remove insolubles) Dissolution->Filter Evap Slow Evaporation (RT, 3-5 days) Filter->Evap Vial capped w/ pinholes Crystal Single Crystal (Orange Prisms) Evap->Crystal Nucleation

Figure 1: Optimized crystallization workflow. Slow evaporation in ethanol yields the most stable polymorph.

Structural Analysis & Comparison

The core distinction between BNPA and its analogs lies in the packing efficiency and specific intermolecular interactions.

Crystal Data Comparison

The bromine atom increases the unit cell volume and density significantly compared to the nitro-only analog.

Crystallographic ParameterBNPA (Target) NNPA (Analog) Implication
Formula


Br introduces heavy atom effect.
Crystal System MonoclinicMonoclinicConserved packing symmetry.
Space Group


Centrosymmetric preference.
Calculated Density (

)
~1.65 g/cm³~1.32 g/cm³BNPA is significantly denser.
Absorption Coeff (

)
High (requires correction)LowBNPA data requires SADABS correction.
Supramolecular Architecture

In the absence of Bromine (NNPA), the structure is dominated solely by Hydrogen Bonds . In BNPA, Halogen Bonds emerge as a structure-directing force.

The Interaction Hierarchy
  • Primary Synthon (

    
    ):  The amino hydrogen (
    
    
    
    ) acts as a donor to one of the oxygen atoms of the nitro group (
    
    
    ) on a neighboring molecule. This forms infinite
    
    
    chains.
  • Secondary Interaction (

    
     vs. 
    
    
    
    ):
    • NNPA: Relies on weak

      
       stacking between phenyl rings to stabilize the chains.
      
    • BNPA: The Bromine atom functions as a Lewis acid (

      
      -hole), interacting with the nitro oxygen (Lewis base). This 
      
      
      
      interaction is highly directional and "locks" the conformation more rigidly than
      
      
      -stacking alone.
Interaction Logic Diagram (Graphviz)

This diagram maps the competing forces stabilizing the crystal lattice.

Interactions Amine Amine (N-H) Donor Nitro Nitro Group (O) Acceptor Amine->Nitro Classical H-Bond (Strong, 2.9 Å) Stability High Melting Point & Density Nitro->Stability Bromine Bromine Atom (Sigma Hole) Bromine->Nitro Halogen Bond (Directional, < Sum of vdW) Bromine->Stability Ring Phenyl Ring (Pi System) Ring->Ring Pi-Pi Stacking (Weak, Centroid-Centroid)

Figure 2: Supramolecular synthons. The Br...O interaction acts cooperatively with N-H...O bonds.

Physicochemical Performance Profile

For drug development professionals, the crystal structure directly informs the physicochemical properties (solubility, stability).

PropertyBNPA (Brominated) NNPA (Non-Brominated) Development Insight
Melting Point 142-145°C128-130°CHalogen bonding increases lattice energy/thermal stability.
Lipophilicity (LogP) ~2.8~1.9Bromine increases lipophilicity, potentially improving membrane permeability but reducing aqueous solubility.
Solubility (Water) LowModerateBNPA requires co-solvents (DMSO/PEG) for biological assays.
Hirshfeld Surface High

(45%) +

High

(>50%)
Hirshfeld analysis confirms the "red spots" (close contacts) are shifted by the bulky Br atom.

Experimental Validation Protocols

To replicate these findings, the following self-validating protocols are established.

Single Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Mount crystal on a glass fiber using cyanoacrylate.

  • Collection: Bruker APEX-II or similar CCD diffractometer.

  • Temperature: 296 K (Room Temp) is sufficient, but 100 K reduces thermal vibration of the piperidine ring (which often shows disorder).

  • Refinement: Use SHELXL. Critical Check: If the piperidine ring shows high thermal parameters, model it as disordered over two positions (chair conformation flip).

Hirshfeld Surface Generation
  • Software: CrystalExplorer.

  • Mapping: Map

    
     on the surface.[1]
    
  • Interpretation: Look for two deep red depressions corresponding to the

    
     hydrogen bonds. In BNPA, look for an additional red/orange spot near the Bromine atom indicating the 
    
    
    
    contact.

References

  • Synthesis & Class Overview: Goel, K. K., et al. (2008).[2] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link

  • Analogous Structure (Nitro-piperazine): Ferguson, G., et al. (2022). "Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate." Acta Crystallographica Section E. Link

  • Halogen Bonding Context: Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. Link

  • Hirshfeld Methodology: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1][3][4][5] CrystEngComm. Link

  • General Synthesis of N-Aryl Piperidines: Maimoune, Y., et al. (2025). "Crystal structure and Hirshfeld surface analysis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide." Acta Crystallographica Section E. Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-(3-Bromo-4-nitrophenyl)piperidin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

The Context: N-(3-Bromo-4-nitrophenyl)piperidin-1-amine is a functionalized nitroaromatic intermediate. In drug development, molecules of this class are frequently employed as scaffolds for kinase inhibitors or GPCR modulators.

The Hazard Profile (SAR Analysis): While a specific Safety Data Sheet (SDS) may be sparse for this exact intermediate, Structure-Activity Relationship (SAR) analysis dictates we treat it as a High-Hazard Organic Solid .

  • Nitro Group (

    
    ):  Potential for methemoglobinemia (blood toxicity) and energetic decomposition.
    
  • Piperidine Ring: Associated with skin/mucous membrane irritation and potential corrosivity if hydrolyzed.

  • Halogen (Bromo): Increases lipophilicity, enhancing dermal absorption potential.

Core Directive: Handle as a Potent Sensitizer and Irritant . Do not rely on standard "lab coat and glasses" protocols. The primary risk vectors are inhalation of dust and transdermal absorption .

PPE Specification Matrix

This matrix is designed to provide redundancy. If one barrier fails, a second must be in place.

Protection ZoneStandard Operation (Weighing < 1g)High-Risk Operation (Synthesis/Spill Cleanup)Technical Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate Barrier: Inner: Silver Shield® (Laminate)Outer: Nitrile (High Dexterity)Nitroaromatics can permeate nitrile rubber. Laminate films provide broad-spectrum resistance to aromatic amines [1].
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesStandard glasses do not protect against airborne dust or splashes from solution, which can cause severe conjunctivitis [2].
Respiratory Engineering Control: Chemical Fume Hood (Face velocity: 80-100 fpm)PAPR or P100 Respirator (If hood work is impossible)Inhalation of nitro-compounds can lead to systemic toxicity. Dust control is critical.
Body Cotton Lab Coat (Buttoned) + Long PantsTyvek® Disposable Lab Coat + Sleeve CoversPrevent contamination of street clothes. Nitro-amines stick to fibers and can cause secondary exposure at home.

Operational Protocol: The "Safe-Handling Lifecycle"

This protocol uses a Self-Validating System : Each step includes a "Check" to ensure the previous step was successful before moving forward.

Phase A: Preparation & Weighing
  • The Setup: Place a disposable anti-static weighing boat inside the fume hood.

  • Static Control: Nitroaromatic powders are often electrostatic. Use an ionizing bar or anti-static gun if available to prevent "powder fly."

  • Validation Check: Verify the fume hood flow monitor is green/reading >80 fpm before opening the vial.

Phase B: Solubilization & Synthesis
  • Solvent Choice: When dissolving this compound, prefer Ethyl Acetate or Dichloromethane (DCM) .

    • Warning: DCM permeates nitrile gloves in <5 minutes. If using DCM, Silver Shield gloves are mandatory .

  • Temperature Control: Avoid heating the dry solid. Nitro compounds have decomposition energies. Always heat in solution.

Phase C: Decontamination & Cleanup
  • The Solvent Trap: Do not use water initially. The lipophilic bromo-nitro structure is insoluble in water.

  • Step 1: Wipe surfaces with an alcohol-based wipe (Isopropanol) or acetone to solubilize residues.

  • Step 2: Follow with a soap-and-water wash to remove the solvent residue.[1]

  • Validation Check: Use a UV light (365 nm) if available. Many nitroaromatics fluoresce or appear dark under UV, revealing missed spots.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision logic for handling this compound, ensuring waste segregation compliance.

SafeHandling Start Start: Handling N-(3-Bromo-4-nitrophenyl)piperidin-1-amine RiskAssess Risk Assessment: Is the compound in Solution or Solid? Start->RiskAssess Solid SOLID FORM Risk: Dust Inhalation RiskAssess->Solid Powder Solution SOLUTION FORM Risk: Splash/Absorption RiskAssess->Solution Dissolved PPE_Solid PPE: Double Nitrile + N95 (if outside hood) Engineering: Fume Hood MANDATORY Solid->PPE_Solid PPE_Sol PPE: Laminate Gloves (if DCM used) + Face Shield Solution->PPE_Sol Action Perform Experiment PPE_Solid->Action PPE_Sol->Action Waste Disposal Decision Action->Waste HaloWaste Halogenated Organic Waste (Due to Bromine) Waste->HaloWaste Liquids SolidWaste Solid Hazardous Waste (Contaminated wipes/PPE) Waste->SolidWaste Solids/Debris

Figure 1: Decision logic for PPE selection and waste stream segregation based on physical state.

Emergency Response & Disposal

Accidental Exposure[2]
  • Skin Contact:

    • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this enhances absorption.

    • Protocol: Wash with mild soap and copious water for 15 minutes.

  • Eye Contact:

    • Flush for 15 minutes. The piperidine moiety is basic and can cause corneal damage.

Waste Disposal (Critical Compliance)

This molecule contains a Bromine atom. It MUST be segregated into the Halogenated Waste stream.

  • Do Not: Mix with non-halogenated solvents (e.g., pure acetone waste).

  • Do Not: Dispose of down the drain.

  • Labeling: "Hazardous Waste - Halogenated Organic - Toxic/Irritant."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-(4-Nitrophenyl)piperidine. (Used as SAR surrogate for toxicity data).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Protective Clothing.

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.